molecular formula C21H24N4O B2786907 N-(1-cyanocyclobutyl)-N-methyl-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide CAS No. 1427902-43-9

N-(1-cyanocyclobutyl)-N-methyl-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide

Cat. No. B2786907
CAS RN: 1427902-43-9
M. Wt: 348.45
InChI Key: XGFPFZKCBYYJMH-UHFFFAOYSA-N
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Description

This compound is a derivative of azepine, which is a seven-membered heterocyclic compound with one nitrogen atom . Azepines and their derivatives have been found to have various pharmacological and therapeutic implications .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential therapeutic applications. Given the therapeutic potential of azepine derivatives, this compound could be of interest in drug discovery and development .

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-24(21(15-22)12-8-13-21)20(26)18-17-11-6-3-7-14-25(17)19(23-18)16-9-4-2-5-10-16/h2,4-5,9-10H,3,6-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFPFZKCBYYJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C2CCCCCN2C(=N1)C3=CC=CC=C3)C4(CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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